2-(2-Bicyclo[4.1.0]heptanyl)acetic acid
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Overview
Description
2-(2-Bicyclo[4.1.0]heptanyl)acetic acid is a bicyclic compound characterized by a unique structural framework. This compound is notable for its rigid bicyclic structure, which imparts distinct chemical properties and reactivity. It is used in various fields of scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid typically involves the following steps:
Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core.
Functional Group Transformation:
Industrial Production Methods: Industrial production of this compound may involve:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation of precursors.
High-Pressure Reactions: Employing high-pressure conditions to drive the formation of the bicyclic structure efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-(2-Bicyclo[4.1.0]heptanyl)acetic acid is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigating its effects on biological systems and potential as a biochemical probe.
Medicine: Exploring its potential therapeutic applications due to its unique structure.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: It may modulate biochemical pathways, influencing cellular processes such as signal transduction or metabolic regulation.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane Derivatives: These compounds share a similar bicyclic structure but differ in functional groups.
Norbornane Derivatives: Another class of bicyclic compounds with distinct reactivity.
Uniqueness: 2-(2-Bicyclo[4.1.0]heptanyl)acetic acid is unique due to its specific bicyclic framework and the presence of the acetic acid moiety, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds.
This detailed overview provides a comprehensive understanding of 2-(2-Bicyclo[410]heptanyl)acetic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(2-Bicyclo[4.1.0]heptanyl)acetic acid, a bicyclic compound, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 1544602-07-4
- Molecular Formula: C10H14O2
- Molecular Weight: 166.22 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, leading to alterations in cellular functions.
- Cell Cycle Modulation: Studies indicate that this compound can induce cell cycle arrest, particularly affecting the transition from G1 to S phase, which is crucial for cancer therapeutics.
- Apoptosis Induction: There is evidence that it promotes apoptosis in various cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) production.
Biological Activity Overview
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells
- Mechanistic Insights
- In Vivo Efficacy
Pharmacological Implications
The diverse biological activities of this compound suggest several pharmacological applications:
- Cancer Treatment: Given its ability to induce apoptosis and modulate the cell cycle, it may serve as a lead compound for developing novel anticancer therapies.
- Anti-inflammatory Applications: Its anti-inflammatory properties could be explored for treating chronic inflammatory diseases.
- Oxidative Stress Management: The antioxidant effects position it as a candidate for research into neurodegenerative diseases where oxidative stress plays a critical role.
Properties
IUPAC Name |
2-(2-bicyclo[4.1.0]heptanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-7-3-1-2-6-4-8(6)7/h6-8H,1-5H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDZEIOZKVKLCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.